N'-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
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Overview
Description
N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a complex structure with functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzyl chloride in the presence of a base, followed by the formation of the oxamide linkage. Common reagents used in this synthesis include:
- 3-chloro-4-methoxyaniline
- 4-methylbenzyl chloride
- Base (e.g., sodium hydroxide or potassium carbonate)
- Solvent (e.g., dichloromethane or ethanol)
The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:
- Oxidation : The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can lead to the formation of amines or other reduced products.
- Substitution : The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis and the development of new materials.
- Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds:
- N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide
- N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]urea
- N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]thiourea
Uniqueness: N’-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and oxamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-12(6-4-11)10-19-16(21)17(22)20-13-7-8-15(23-2)14(18)9-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTKDGOYPOFKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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